N-benzyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine
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Overview
Description
N-benzyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine is a synthetic organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism by which N-benzyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzylamine moiety may facilitate interactions with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(pyrrolidin-2-yl)methanamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-benzyl-1-(1-methylpyrrolidin-2-yl)methanamine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
N-benzyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
Molecular Formula |
C13H17F3N2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-benzyl-1-[1-(trifluoromethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)18-8-4-7-12(18)10-17-9-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 |
InChI Key |
BDOXMCKAKYRRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(F)(F)F)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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